molecular formula C15H16ClNO B8333126 2-Chloro-3-{[4-(1-methylethyl)phenoxy]methyl}pyridine

2-Chloro-3-{[4-(1-methylethyl)phenoxy]methyl}pyridine

Cat. No.: B8333126
M. Wt: 261.74 g/mol
InChI Key: VTVLYIZOTGBYGM-UHFFFAOYSA-N
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Description

2-Chloro-3-{[4-(1-methylethyl)phenoxy]methyl}pyridine is a useful research compound. Its molecular formula is C15H16ClNO and its molecular weight is 261.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

IUPAC Name

2-chloro-3-[(4-propan-2-ylphenoxy)methyl]pyridine

InChI

InChI=1S/C15H16ClNO/c1-11(2)12-5-7-14(8-6-12)18-10-13-4-3-9-17-15(13)16/h3-9,11H,10H2,1-2H3

InChI Key

VTVLYIZOTGBYGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=C(N=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of triphenylphosphine (2740 mg), 4-isopropylphenol (1138 mg), (2-chloropyridin-3-yl)methanol (1000 mg) and dehydrated THF (20 mL) was added DEAD (40% toluene solution, 4549 mg) at room temperature over 30 min. The reaction mixture was stirred at room temperature for 2 hr, DEAD (40% toluene solution, 919 mg) was added at room temperature, and the mixture was stirred for 1 hr. The reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (1623 mg) as an orange oil.
Quantity
2740 mg
Type
reactant
Reaction Step One
Quantity
1138 mg
Type
reactant
Reaction Step One
Quantity
1000 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
DEAD
Quantity
4549 mg
Type
reactant
Reaction Step Two
Name
DEAD
Quantity
919 mg
Type
reactant
Reaction Step Three

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